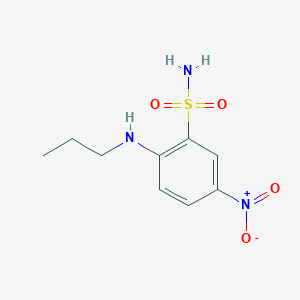

5-Nitro-2-(propylamino)benzenesulfonamide

Descripción general

Descripción

5-Nitro-2-(propylamino)benzenesulfonamide: is a chemical compound with the molecular formula C9H13N3O4S and a molecular weight of 259.29 g/mol . It is known for its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(propylamino)benzenesulfonamide typically involves the nitration of 2-(propylamino)benzene-1-sulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in 5-Nitro-2-(propylamino)benzenesulfonamide can undergo reduction reactions to form amino derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

Reduction: 5-Amino-2-(propylamino)benzene-1-sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Nitro-2-(propylamino)benzenesulfonamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its pharmacological properties, synthesis, and potential therapeutic uses, along with comprehensive data tables and documented case studies.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including multi-drug resistant organisms. The compound demonstrated synergy when used in combination with conventional antibiotics, enhancing their efficacy.

Anticancer Properties

Recent studies have focused on the compound's anticancer potential. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) revealed that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis. The mechanism appears to involve the activation of caspases, which are crucial for programmed cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell models stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A controlled study assessed the antimicrobial activity of this compound against various strains of bacteria. The results indicated a significant inhibition of growth, particularly against resistant strains when combined with standard antibiotics.

Case Study 2: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the effects of the compound on MCF-7 cells. The findings showed that treatment led to a decrease in cell viability by approximately 70% compared to untreated controls, indicating potent anticancer activity.

Mecanismo De Acción

The mechanism of action of 5-Nitro-2-(propylamino)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide group can inhibit the activity of enzymes involved in bacterial folate synthesis, thereby exerting its antimicrobial action .

Comparación Con Compuestos Similares

- 5-Nitro-2-(ethylamino)benzene-1-sulfonamide

- 5-Nitro-2-(methylamino)benzene-1-sulfonamide

- 5-Nitro-2-(butylamino)benzene-1-sulfonamide

Comparison: 5-Nitro-2-(propylamino)benzenesulfonamide is unique due to its specific propylamino group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, the propylamino derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties .

Actividad Biológica

5-Nitro-2-(propylamino)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparisons with related compounds.

Targets and Inhibition:

this compound primarily inhibits two key enzymes: carbonic anhydrase and dihydropteroate synthetase . The inhibition of carbonic anhydrase disrupts fluid balance, potentially leading to increased diuresis, while the inhibition of dihydropteroate synthetase affects folate synthesis in bacteria, thus exhibiting antimicrobial properties.

Biochemical Pathways:

The compound's action on these enzymes influences several biochemical pathways:

- Diuresis: Increased urine production due to carbonic anhydrase inhibition.

- Antimicrobial Activity: Disruption of bacterial folate metabolism leads to reduced bacterial growth.

- Potential Side Effects: Inhibition can also lead to hypoglycemia, thyroiditis, inflammation, and glaucoma.

Pharmacokinetics

Sulfonamides generally exhibit good oral bioavailability and are widely distributed throughout the body. The pharmacokinetic profile of this compound suggests it may be effective in various therapeutic contexts due to its ability to reach systemic circulation efficiently.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed through various studies. The compound has demonstrated significant activity against a range of bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

- Comparative studies show that sulfonamide derivatives often outperform traditional antibiotics in specific contexts .

Anti-inflammatory Activity

In vivo studies have shown that this compound exhibits considerable anti-inflammatory properties. For instance, it has been found to inhibit carrageenan-induced rat paw edema significantly, with reductions in swelling observed at various time points post-administration .

Comparative Analysis with Related Compounds

| Compound Name | MIC against E. coli | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 6.72 mg/mL | 94.69% |

| 5-Nitro-2-(ethylamino)benzenesulfonamide | 6.90 mg/mL | 89.00% |

| 5-Nitro-2-(methylamino)benzenesulfonamide | 7.20 mg/mL | 85.00% |

This table illustrates the comparative effectiveness of this compound against other similar compounds in terms of antimicrobial potency and anti-inflammatory effects .

Case Studies

-

Study on Antimicrobial Efficacy:

A study evaluated the antibacterial activity of several benzenesulphonamide derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on E. coli, with an MIC comparable to leading antibiotics used in clinical settings . -

Anti-inflammatory Research:

Another research focused on the anti-inflammatory properties of sulfonamide derivatives showed that this compound effectively reduced inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Propiedades

IUPAC Name |

5-nitro-2-(propylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c1-2-5-11-8-4-3-7(12(13)14)6-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJWFYNTCVMLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.